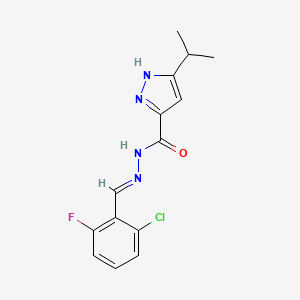![molecular formula C27H26N2O7S B11671656 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯是一种复杂的化合物,属于噻唑并嘧啶类。该化合物以其独特的结构为特征,其中包括一个噻唑并[3,2-a]嘧啶核心,取代了各种官能团,例如乙酰氧基、亚苄基、二甲氧基苯基和羧酸酯。由于其潜在的生物学和化学性质,它在科学研究的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的合成通常涉及多步有机反应。一种常见的方法包括在碱的存在下,将4-(乙酰氧基)苯甲醛与3,4-二甲氧基苯乙酸缩合以形成中间体化合物。然后在酸性条件下将该中间体与硫脲和乙酰乙酸乙酯环化,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及使用自动化反应器和纯化系统,如色谱法和重结晶。
化学反应分析
反应类型
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以导致醇或胺的形成。
取代: 在适当条件下,化合物中存在的官能团可以被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素、酸或碱等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗效果以及作为药物开发中的先导化合物。
工业: 用于开发新材料和化学工艺。
作用机制
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的作用机制与其与特定分子靶标的相互作用有关。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的途径和靶标取决于所研究的具体生物活性。
相似化合物的比较
乙基(2E)-2-[4-(乙酰氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以与其他噻唑并嘧啶衍生物进行比较。类似的化合物包括:
- 乙基(2E)-2-[4-(羟基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- 乙基(2E)-2-[4-(甲氧基)亚苄基]-5-(3,4-二甲氧基苯基)-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
这些化合物具有相似的核心结构,但其取代基不同,导致其化学和生物性质有所不同
属性
分子式 |
C27H26N2O7S |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-9-12-20(33-4)21(14-18)34-5)25(31)22(37-27)13-17-7-10-19(11-8-17)36-16(3)30/h7-14,24H,6H2,1-5H3/b22-13+ |
InChI 键 |
JILDPVKNOZHPEN-LPYMAVHISA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
![2-[(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11671662.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
